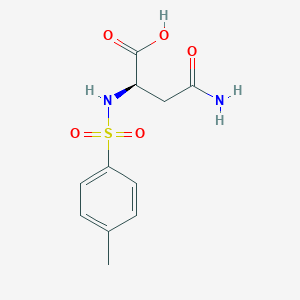
5,6-Dimethoxyindole
概要
説明
Synthesis Analysis
The synthesis of 5,6-dihydroxyindole-2-carboxylic acid, a biosynthetic precursor of melanins, involves the use of 5,6-dimethoxyindole-2-carboxylic acid . The classical Fischer indole synthesis is used by rearrangement of [(3,4-dimethoxyphenyl)hydrazono] pyruvic acid ethyl ester into indole-2-carboxylic acid ethyl ester by heating in polyphosphoric acid .Molecular Structure Analysis
The molecular structure of 5,6-Dimethoxyindole can be represented as C10H11NO2 .Chemical Reactions Analysis
5,6-Dimethoxyindole has been used in the synthesis of N-benzyl-N-cyclopropyl-5,6-dimethoxyindole-3-glyoxalamide . It has also been used in the synthesis of 5,6-dihydroxyindole dimers, key eumelanin building blocks .Physical And Chemical Properties Analysis
5,6-Dimethoxyindole has a molecular weight of 177.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its rotatable bond count is 2 . The topological polar surface area is 34.2 Ų .科学的研究の応用
Synthesis of Indolylhydroxyoxindoles
5,6-Dimethoxyindole is used as a reactant in the synthesis of indolylhydroxyoxindoles via an enantioselective Friedel-Crafts reaction . This reaction is a key step in the production of many biologically active compounds.
Synthesis of Benzyl Trimethoxyindoles
Another application of 5,6-Dimethoxyindole is in the synthesis of benzyl trimethoxyindoles . These compounds are important in the field of medicinal chemistry due to their potential therapeutic properties.
HIV-1 Inhibitors
5,6-Dimethoxyindole is used for the synthesis of benzoylpiperazinyl-indolyl ethane dione derivatives, which act as HIV-1 inhibitors . This highlights the compound’s importance in the development of antiviral drugs.
Antitumor Agents and Tubulin Polymerization Inhibitors
The compound is also used for the synthesis of 1-aroylindole 3-aroylindoles combretastatin A-4 analogs . These analogs serve as antitumor agents and tubulin polymerization inhibitors, demonstrating the compound’s role in cancer research.
Preparation of Tryptophanol Derivatives
5,6-Dimethoxyindole is used for the preparation of tryptophanol derivatives via the Grignard reaction . These derivatives have various applications in medicinal chemistry and drug design.
Biosynthetic Precursor of Melanins
5,6-Dimethoxyindole is a key component in the synthesis of 5,6-dihydroxyindole-2-carboxylic acid, a biosynthetic precursor of melanins . Melanins are natural pigments that protect living tissues from UV radiation and have a broad spectrum of biological activities .
作用機序
Target of Action
5,6-Dimethoxyindole is an indole derivative It is known to be used in the synthesis of various compounds, suggesting that it may interact with multiple targets depending on the specific context .
Mode of Action
It is used as a reactant in the synthesis of various compounds, indicating that its interaction with its targets and the resulting changes would depend on the specific reactions it is involved in .
Biochemical Pathways
5,6-Dimethoxyindole is related to 5,6-dihydroxyindole-2-carboxylic acid, a biosynthetic precursor of melanins . Melanins are natural pigments that protect living tissues from UV radiation . Therefore, it can be inferred that 5,6-Dimethoxyindole may play a role in the melanin synthesis pathway and affect downstream effects related to melanin function.
Result of Action
The molecular and cellular effects of 5,6-Dimethoxyindole’s action would depend on the specific context in which it is used. As a reactant in the synthesis of various compounds, its effects would be determined by the properties of the resulting compounds .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5,6-dimethoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-9-5-7-3-4-11-8(7)6-10(9)13-2/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODBZRNBPUPLEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162671 | |
| Record name | 5,6-Dimethoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethoxyindole | |
CAS RN |
14430-23-0 | |
| Record name | 5,6-Dimethoxyindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14430-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dimethoxyindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014430230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-Dimethoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dimethoxy-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,6-DIMETHOXYINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUC7PK4K57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 5,6-Dimethoxyindole?
A1: 5,6-Dimethoxyindole has the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol. []
Q2: What unique electrochromic properties does poly(5,6-dimethoxyindole-2-carboxylic acid) (PDMICA) exhibit compared to other melanins?
A2: Unlike other synthetic and natural melanins that are typically dark brown, PDMICA films are green and display distinct electrochromic behavior. They transition from transparent to green and then to purple as the applied voltage increases from -1V to +1V. This contrasts with the broadband absorption seen in other melanins, attributed to their chemical disorder. []
Q3: How does the crystallinity of electrochemically polymerized PDMICA differ from other melanins?
A3: PDMICA exhibits a degree of crystallinity not observed in other melanins. This is evident in the 1.39, 0.32, and 0.28 nm spacings identified through wide-angle X-ray diffraction patterns and the nanofibrous structure observed in scanning electron micrographs. []
Q4: Can you describe a method for synthesizing 5,6-Dimethoxyindoline, a derivative of 5,6-Dimethoxyindole?
A4: 5,6-Dimethoxyindoline can be synthesized through two methods: (a) by cyclization of β-(6-amino-3,4-dimethoxyphenyl)ethanol and (b) by catalytic hydrogenation of 5,6-Dimethoxyindole. Subsequently, it can be demethylated to obtain 5,6-dihydroxyindoline hydrochloride. []
Q5: What is the significance of halogenation in modifying the photophysical properties of 5,6-Dimethoxyindole derivatives?
A5: Halogenation, specifically iodination, of ethyl 5,6-dimethoxyindole-2-carboxylate (DMICE) leads to the emergence of room-temperature phosphorescence. Both iodinated (IDMICE) and brominated (BDMICE) analogues exhibit ultrafast intersystem crossing (ISC) in solution. Notably, IDMICE crystals exhibit phosphorescence due to enhanced halogen and π-π interactions, leading to higher excitonic coupling and increased ISC rates. []
Q6: How do the positions of methoxy groups on tryptamines affect their inhibitory activity on monoamine oxidase?
A6: Research suggests that the position of methoxy groups on tryptamines influences their inhibitory specificity towards monoamine oxidase. Preliminary results indicate distinct specificities for mitochondrial and bovine plasma enzymes based on the methoxy group positioning. For instance, N-cyclopropyl-5,6-dimethoxytryptamine and N-cyclopropyl-6,7-dimethoxytryptamine, synthesized from 5,6-dimethoxyindole, demonstrate this difference in inhibitory activity. []
Q7: How is 5,6-Dimethoxyindole utilized in the synthesis of diindolylmethanes?
A7: 5,6-Dimethoxyindole serves as a precursor for preparing various activated indole-2-carboxylate derivatives. These derivatives are then subjected to Vilsmeier formylation, followed by reduction, to yield hydroxymethylindoles. Acid-catalyzed reactions involving these hydroxymethylindoles lead to the formation of both symmetrical and unsymmetrical diindolylmethanes. For example, methyl 4-hydroxymethyl-5,6-dimethoxyindole-2-carboxylate reacts with methyl indole esters in the presence of acetic acid to produce unsymmetrical 4,6'- and 4,7'-diindolylmethanes. []
Q8: What insights do solid-state NMR studies provide regarding the structure of natural melanins like Sepia melanin and Human hair melanin?
A8: Solid-state 13C and 15N CP/MAS NMR spectroscopy, alongside model compounds like ethyl 5,6-dimethoxyindole-2-carboxylate, has been crucial in characterizing natural melanins. These studies confirm the presence of indole and pyrrole units within the melanin polymer chain. Specifically, spectral analysis of Sepia melanin, Sepia melanin free acid, and Human hair melanin reveals characteristic regions assignable to the postulated structural units. []
Q9: How does the presence of free radicals affect the NMR spectra of melanin samples?
A9: The presence of free radicals in melanin samples contributes to the broadening of NMR peaks observed in solid-state CP/MAS NMR studies. This broadening effect is attributed to the interaction of unpaired electrons with the nuclear spins, leading to a distribution of resonance frequencies. []
Q10: What are some of the challenges associated with studying the structure of natural melanins using NMR techniques?
A10: Studying natural melanins using NMR poses challenges due to their inherent complexity, heterogeneity, and insolubility. Additionally, the presence of free radicals further complicates spectral interpretation. Despite these difficulties, solid-state NMR techniques, particularly CP/MAS, have proven valuable in characterizing these complex biopolymers. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



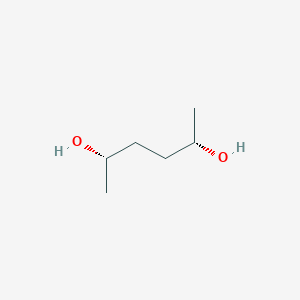
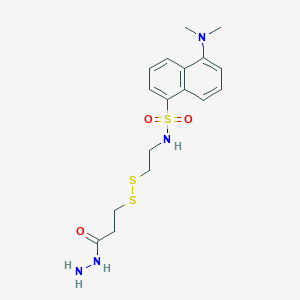
![Sodium;1-[3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B14658.png)


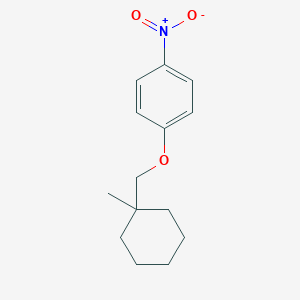
![2-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate](/img/structure/B14669.png)
![2-(3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-(2-sulfanylethylsulfamoyl)benzenesulfonate](/img/structure/B14670.png)

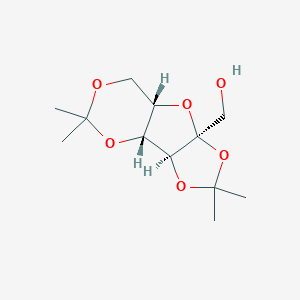

![3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14682.png)
![(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14685.png)
